molecular formula C10H13NO B053254 1-(2-Isopropylpyridin-4-yl)ethanone CAS No. 123005-19-6

1-(2-Isopropylpyridin-4-yl)ethanone

Cat. No.: B053254
CAS No.: 123005-19-6
M. Wt: 163.22 g/mol
InChI Key: JSAWKZCSEUZTSI-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyridin-4-yl)ethanone is a substituted pyridine derivative featuring an isopropyl group at the 2-position of the pyridine ring and an acetyl group (ethanone) at the 4-position. This structure confers unique physicochemical properties, including polarity and steric effects due to the isopropyl substituent, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

CAS No.

123005-19-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-propan-2-ylpyridin-4-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7(2)10-6-9(8(3)12)4-5-11-10/h4-7H,1-3H3

InChI Key

JSAWKZCSEUZTSI-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CC(=C1)C(=O)C

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=O)C

Synonyms

Ethanone, 1-[2-(1-methylethyl)-4-pyridinyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Backbone Molecular Formula Key Properties/Applications Source Evidence
1-(2-Chlorophenyl)ethanone Chlorophenyl ring C₈H₇ClO Precursor for pharmaceuticals, agrochemicals; higher polarity due to Cl [1]
1-(3-Methyl-benzofuran-2-yl)-ethanone Methyl-benzofuran backbone C₇H₈O₂ Fragrance industry (floral notes); lower solubility in water [2]
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Fluorophenyl-piperidine hybrid C₁₃H₁₆FNO Research in CNS-targeting molecules; enhanced metabolic stability [4]

Key Structural and Functional Differences:

The pyridine backbone also increases basicity compared to benzene derivatives. 1-(3-Methyl-benzofuran-2-yl)-ethanone: The benzofuran system enhances aromatic stability and volatility, favoring applications in fragrances .

Electronic Properties: The electron-withdrawing chlorine in 1-(2-chlorophenyl)ethanone polarizes the ketone group, increasing electrophilicity . In contrast, the electron-donating isopropyl group in 1-(2-isopropylpyridin-4-yl)ethanone may stabilize the pyridine ring via inductive effects.

Research Findings and Limitations

  • Synthetic Challenges : Pyridine derivatives with bulky substituents (e.g., isopropyl) often require specialized catalysts or conditions for regioselective synthesis, as seen in analogous heterocyclic systems .
  • Toxicity Data: Chlorinated analogs (e.g., 1-(2-chlorophenyl)ethanone) are flagged for hazardous handling requirements, whereas fluorinated derivatives (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone) prioritize metabolic stability .

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